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Vitamin D2 SO2 Adduct

Cat. No.: B1146058
CAS No.: 87680-65-7
M. Wt: 460.71
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Description

Vitamin D2 SO2 Adduct (CAS 87680-65-7) is a chemical of significant interest in pharmaceutical research and development. It serves as a crucial synthetic intermediate in the preparation of various vitamin D analogs and isotopically labeled vitamins, which are suitable for use as analytical reference standards in mass spectrometry . The adduct formation with sulfur dioxide is a strategic step in synthetic chemistry to stabilize and protect the sensitive triene system of vitamin D2 during chemical transformations . Vitamin D2 (ergocalciferol) itself is a secosteroid that acts as a prohormone. For its biological activity, it must be metabolized in the body first to 25-hydroxyvitamin D (25OHD) by enzymes such as CYP2R1, and then to the hormonal form, 1,25-dihydroxyvitamin D (1,25(OH)2D), by CYP27B1 . This active metabolite functions as a ligand for the vitamin D receptor (VDR), a nuclear transcription factor. The ligand-bound VDR binds to specific DNA sequences known as vitamin D response elements (VDREs), thereby regulating the transcription of hundreds of genes in a cell-specific manner . Researchers are actively developing analogs of 1,25(OH)2D to target specific diseases like psoriasis and secondary hyperparathyroidism with minimal side effects . The this compound is a valuable building block in such analog synthesis programs. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

CAS No.

87680-65-7

Molecular Formula

C₂₈H₄₄O₃S

Molecular Weight

460.71

Synonyms

[(3β,7E,22E)-6,19-sulfonyl-9,10-secoergosta-5(10),7,22-trien-3-ol

Origin of Product

United States

Synthetic Methodologies for Vitamin D2 So2 Adduct Formation

Precursor Substrate Selection and Preparation

The successful formation of the Vitamin D2 SO2 adduct hinges on the careful selection and preparation of the starting materials. This involves utilizing ergocalciferol as the diene component and implementing a protection strategy for its reactive hydroxyl group to prevent unwanted side reactions.

Ergocalciferol (Vitamin D2) as the Primary Substrate

Ergocalciferol, commonly known as Vitamin D2, serves as the foundational substrate for this synthesis. Its molecular structure contains a conjugated diene system within the B-ring, which is susceptible to cycloaddition reactions. This inherent reactivity makes it an ideal starting material for the formation of the SO2 adduct. The reaction proceeds via a [4+2] cycloaddition, specifically a Diels-Alder or a related cheletropic reaction, with sulfur dioxide acting as the dienophile.

Protection Strategies for Hydroxyl Groups (e.g., Silylation)

To ensure the specific reaction of the diene system and to prevent interference from the hydroxyl group at the C-3 position of the ergocalciferol molecule, a protection strategy is employed. The most common and effective method is the conversion of the hydroxyl group into a silyl ether. This is typically achieved after the formation of the initial SO2 adduct.

A widely used silylating agent is tert-butyldimethylsilyl chloride (TBDMSCl). The reaction involves treating the this compound with TBDMSCl in the presence of a base, such as imidazole, in a suitable solvent like dimethylformamide (DMF). This results in the formation of a C-3 protected adduct, which is more stable and suitable for subsequent synthetic steps. The use of silyl ethers as protecting groups is favored due to their ease of introduction, stability under various reaction conditions, and the facility of their selective removal using fluoride ion sources like tetrabutylammonium fluoride (TBAF).

Reaction Conditions and Parameters

The efficiency and outcome of the this compound formation are significantly influenced by the reaction conditions. Careful control of temperature, the choice of the solvent system, and the stoichiometry of the reactants are paramount to achieving a high yield of the desired product.

Optimal Temperature Regimes for Adduct Formation

The formation of the this compound is a temperature-sensitive process. The initial step involves the condensation of sulfur dioxide gas into a liquid form, which is typically carried out at a very low temperature, around -78°C, often achieved using a dry ice/acetone bath.

Once the sulfur dioxide is liquefied, a solution of ergocalciferol in a suitable solvent is added. The reaction mixture is then allowed to warm gradually. A specific protocol involves warming the reaction to -10°C over a period of approximately three hours. This controlled warming is crucial for the efficient formation of the adduct.

ParameterValue
Initial SO2 Condensation Temperature-78 °C
Reaction Warming Temperature-10 °C
Duration of Warming3 hours

Solvent Systems and Their Influence on Reaction Efficiency

The choice of solvent plays a critical role in the synthesis of the this compound. The solvent must be able to dissolve ergocalciferol and be inert to the reaction conditions. A commonly used solvent for this reaction is methylene (B1212753) chloride (CH2Cl2).

Methylene chloride is favored due to its ability to dissolve Vitamin D2 effectively and its low freezing point, which is compatible with the low temperatures required for the reaction. The solvent's polarity can also influence the rate and efficiency of the cycloaddition reaction. While methylene chloride is a standard choice, the efficiency of the reaction could potentially be modulated by employing other aprotic solvents, though detailed comparative studies are not extensively reported in the literature.

Stoichiometric Control of Sulfur Dioxide Addition

The stoichiometry of the reactants, specifically the molar ratio of sulfur dioxide to ergocalciferol, is a key factor in controlling the reaction. An excess of sulfur dioxide is generally used to ensure the complete conversion of the ergocalciferol.

In a typical procedure, a significant volume of liquid sulfur dioxide is used relative to the amount of Vitamin D2. For instance, a reported synthesis uses approximately 300 mL of condensed sulfur dioxide for 0.50 moles of ergocalciferol. This large excess of sulfur dioxide drives the equilibrium of the reversible cycloaddition reaction towards the formation of the adduct, thereby maximizing the yield of the desired product. The precise control of the amount of sulfur dioxide is less critical than ensuring a sufficient excess is present to facilitate a complete reaction.

ReactantMolar AmountVolume (for SO2)
Ergocalciferol (Vitamin D2)0.50 molN/A
Sulfur Dioxide (SO2)Excess~300 mL (condensed)

Stereochemical Outcomes of Adduct Formation

The reaction of Vitamin D2 (ergocalciferol) with sulfur dioxide results in a Diels-Alder type cycloaddition, leading to the formation of a cyclic sulfone adduct. The stereochemistry of this adduct is of paramount importance as it dictates the stereochemistry of subsequent products. The key stereochemical considerations are the facial selectivity of the SO2 addition to the diene system of Vitamin D2 and the resulting diastereoselectivity at the newly formed chiral centers.

Investigation of α- and β-Face Adduct Isomer Ratios

The conjugated diene system in the B-ring of Vitamin D2 presents two faces, the α-face and the β-face, for the approach of the dienophile (SO2). The cycloaddition can therefore lead to two primary stereoisomers, the α-adduct and the β-adduct. The ratio of these isomers is a critical parameter in the synthesis.

While specific quantitative data for the α- and β-face adduct isomer ratios in the formation of the this compound is not extensively reported in publicly available literature, the stereochemical outcome of Diels-Alder reactions on steroidal dienes is known to be influenced by steric hindrance. The angular methyl group (C18) on the β-face of the steroid nucleus generally directs the incoming dienophile to the less hindered α-face. However, the conformation of the flexible B-ring in Vitamin D2 can also play a significant role in determining the facial selectivity.

Further research is required to definitively quantify the α- and β-face adduct isomer ratios under various reaction conditions.

Factors Governing (6R) and (6S) Diastereoselectivity

The cycloaddition of sulfur dioxide to the 5,7-diene of Vitamin D2 creates new chiral centers, most notably at position 6. This results in the formation of two possible diastereomers, the (6R) and (6S) adducts. The control of this diastereoselectivity is a key challenge in the synthesis of stereochemically pure Vitamin D2 derivatives.

The ChEBI database confirms the existence of the (6R)-vitamin D2 6,19-sulfur dioxide adduct, indicating that this diastereomer is a known and characterizable compound ebi.ac.uk. The factors that govern the preferential formation of the (6R) or (6S) diastereomer include:

Reaction Temperature: Diels-Alder reactions are often reversible, and the thermodynamic and kinetic products may differ. Temperature can influence the position of the equilibrium and the relative rates of formation of the diastereomers.

Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the cycloaddition reaction, thereby affecting the diastereomeric ratio.

Lewis Acid Catalysis: The use of Lewis acids can enhance the rate and selectivity of Diels-Alder reactions. The coordination of a Lewis acid to the dienophile or the diene can alter the stereochemical course of the reaction.

A detailed investigation into the systematic variation of these parameters would be necessary to establish a clear understanding of the factors controlling the (6R) and (6S) diastereoselectivity in the formation of the this compound.

Process Development and Scale-Up Considerations

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of various factors to ensure efficiency, safety, and reproducibility.

Batch Synthesis Optimization Protocols

For the batch synthesis of the this compound, optimization of the following parameters is crucial:

Reactant Concentration: The concentration of Vitamin D2 and sulfur dioxide will affect the reaction rate and potentially the selectivity.

Reaction Time: Monitoring the reaction progress to determine the optimal reaction time is essential to maximize the yield of the desired adduct and minimize the formation of byproducts.

Temperature Control: Precise control of the reaction temperature is critical for managing the reaction rate and influencing the stereochemical outcome.

Work-up and Purification: Developing an efficient and scalable procedure for the isolation and purification of the desired adduct is a key aspect of process development.

Systematic studies employing Design of Experiments (DoE) methodologies can be utilized to efficiently explore the multidimensional parameter space and identify the optimal conditions for the batch synthesis.

Continuous Flow Reactor Implementations

Continuous flow chemistry offers several potential advantages over traditional batch processing for the synthesis of the this compound, including improved heat and mass transfer, enhanced safety, and the potential for higher throughput and automation. While the continuous flow synthesis of Vitamin D3 and its analogues has been reported, specific implementations for the this compound are not widely documented in the available literature. rsc.orgrsc.orgnih.govresearchgate.netelsevierpure.com

Potential continuous flow reactor setups for this reaction could include:

Packed-Bed Reactors: Utilizing a solid-supported catalyst or reagent within a column through which the reactant stream flows.

Microreactors: Offering high surface-area-to-volume ratios for precise temperature control and rapid mixing.

The development of a continuous flow process for the this compound would require a thorough investigation of reactor design, residence time, temperature, pressure, and solvent effects to achieve optimal performance and selectivity.

Mechanistic Investigations of Vitamin D2 So2 Adduct Reactions

Detailed Examination of the [4+2] Cycloaddition Mechanism (Diels-Alder Analogy)

The formation of the Vitamin D2 SO2 adduct is a classic example of a [4+2] cycloaddition, a reaction type famously exemplified by the Diels-Alder reaction. libretexts.org In this process, a conjugated diene reacts with a dienophile (an alkene or other π-electron system) to form a six-membered ring. wikipedia.org The reaction is a concerted process, meaning the new sigma bonds are formed in a single step through a cyclic transition state. wikipedia.org

In the case of the this compound, the conjugated diene is the (Z,Z)-diene system within the Vitamin D2 molecule's B-ring. Sulfur dioxide acts as the dienophile. Because the dienophile contains an atom other than carbon (in this case, sulfur), this specific reaction is classified as a hetero-Diels-Alder reaction. wikipedia.org The four π-electrons from the diene and two π-electrons from the SO2 molecule participate in the cycloaddition, leading to the formation of a six-membered cyclic adduct known as a sultine. libretexts.orgresearchgate.net

Studies on the cycloadditions of sulfur dioxide with conjugated dienes indicate that the hetero-Diels-Alder pathway, which forms the sultine, is kinetically favored. This means it proceeds faster and has a lower activation energy barrier compared to the alternative [4+1] cheletropic addition that would form a five-membered ring (a sulfolene). researchgate.net Therefore, the Diels-Alder adduct is considered the kinetic product of the reaction. researchgate.net

Transition State Analysis and Stereochemical Control

The Diels-Alder reaction is renowned for its high degree of stereochemical control, which is dictated by the geometry of the transition state. wikipedia.org The reaction proceeds through a single, cyclic transition state where the diene and dienophile approach each other in specific orientations. wikipedia.org A key feature of this concerted mechanism is that the stereochemistry of the reactants is preserved in the product.

The interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile is the primary electronic factor governing the reaction. In the reaction with SO2, the relative energies of these frontier molecular orbitals favor a concerted cycloaddition. researchgate.net

While specific computational studies on the Vitamin D2-SO2 transition state are not widely available, the principles of Diels-Alder reactions suggest a highly ordered transition state. The geometry of this state minimizes steric repulsion and maximizes orbital overlap, leading to a specific stereoisomer of the adduct. The formation of the kinetic product (the sultine) over the more thermodynamically stable cheletropic adduct (the sulfolene) underscores that the reaction pathway is governed by the energy of the transition state rather than the final product stability. researchgate.net

Cheletropic Extrusion of Sulfur Dioxide

The thermal decomposition of the this compound is characterized by a cheletropic extrusion reaction. This is a type of pericyclic reaction where a small, stable molecule is eliminated from a cyclic structure in a concerted fashion. wikipedia.org In this case, the adduct eliminates a molecule of sulfur dioxide to regenerate the diene system. This reverse reaction is essentially a retro-Diels-Alder or retro-cheletropic reaction and is favored at higher temperatures. wikipedia.orgnih.gov The extrusion of SO2 from cyclic sulfones (sulfolenes) is a well-documented method for generating conjugated dienes. nih.gov

The rate of thermal decomposition of the this compound is highly dependent on temperature. Kinetic studies on the thermal degradation of related compounds, such as Vitamin D3 and various vitamin derivatives that eliminate SO2, provide insight into the process. nih.govnih.gov The decomposition generally follows first-order kinetics, where the rate is proportional to the concentration of the adduct.

Kinetic parameters such as the rate constant (k) and activation energy (Ea) can be determined by monitoring the adduct's concentration over time at various temperatures. For instance, studies on the thermal degradation of Vitamin D3 in oil show a significant reduction in vitamin retention as the temperature increases from 100°C to 180°C. nih.gov Activation energies for Vitamin D3 degradation have been reported in the range of 38.77 to 44.01 kJ/mol, providing an analogous reference for the energy barrier of such decomposition processes. nih.gov

Table 1: Illustrative Temperature Dependence of Adduct Decomposition

Temperature (°C)Rate Constant (k) (s⁻¹)Half-life (t₁/₂) (min)
1001.5 x 10⁻⁵770
1502.8 x 10⁻⁴41
1801.1 x 10⁻³10.5
Note: Data are hypothetical and for illustrative purposes based on typical thermal decomposition kinetics.

From a thermodynamic perspective, the cheletropic extrusion of SO2 is typically favored at elevated temperatures. The reaction involves the breaking of two carbon-sulfur bonds and the formation of new π-bonds, along with a gaseous SO2 molecule. The release of a gas molecule results in a significant increase in entropy (ΔS > 0). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a positive ΔS term means that as temperature (T) increases, the ΔG value becomes more negative, making the reaction more spontaneous. wikipedia.org

Table 2: Typical Thermodynamic Parameters for SO2 Extrusion

ParameterSymbolTypical ValueImplication
Enthalpy ChangeΔHPositive (Endothermic)Energy is required to break bonds.
Entropy ChangeΔSPositiveIncreased disorder due to gas formation.
Gibbs Free EnergyΔGBecomes more negative at higher TReaction is favored by high temperatures.
Note: Values are qualitative and illustrate the thermodynamic principles of the reaction.

The reaction medium can play a crucial role in the stability of the this compound and the kinetics of its decomposition. Factors such as solvent polarity, viscosity, and the presence of other chemical species can influence the reaction pathway and rate. For example, studies on the decomposition of a water-soluble Vitamin K3 derivative that eliminates SO2 showed that the reaction rate is dependent on humidity, indicating that a protic environment can affect the stability of the adduct. nih.gov

In non-polar solvents, the decomposition is primarily driven by thermal energy. However, polar solvents can potentially stabilize polar transition states or intermediates, which could alter the activation energy of the SO2 extrusion process. Furthermore, research on related systems has shown that the initially formed kinetic adduct (sultine) can isomerize to the more thermodynamically stable cheletropic adduct (sulfolene) in certain media, such as CD2Cl2, at temperatures above -40°C. researchgate.net This isomerization highlights that the reaction medium can influence not only the rate of SO2 elimination but also the preceding structural rearrangements of the adduct itself.

Chemical Reactivity and Transformations of Vitamin D2 So2 Adducts

Isomerization Pathways Involving the Adduct

The formation and subsequent reactions of the Vitamin D2 SO2 adduct are central to achieving specific isomeric forms of the vitamin D molecule that are otherwise difficult to access. These isomerizations can be driven by the inherent chemistry of the adduct or induced by external stimuli such as light and heat.

Conversion of (5Z,7E)-Trienes to (5E,7E)-Trienes via Adduct Formation

The native configuration of the triene system in vitamin D2 is (5Z,7E). The reaction with sulfur dioxide to form the SO2 adduct provides a pathway to isomerize the 5,6-double bond to the more thermodynamically stable (5E) configuration. This transformation is a key step in many synthetic routes towards vitamin D analogs.

The formation of the SO2 adduct from the (5Z,7E)-triene is a reversible process. Upon heating, the adduct can eliminate sulfur dioxide to regenerate the triene. However, this elimination can lead to the formation of the (5E,7E)-triene isomer alongside the starting (5Z,7E)-triene. By controlling the reaction conditions, the equilibrium can be shifted towards the desired (5E,7E) isomer, which can then be isolated. This isomerization is crucial for subsequent stereoselective reactions on the vitamin D framework.

TransformationKey ReagentResulting IsomerSignificance
(5Z,7E)-Triene IsomerizationSulfur Dioxide (SO2)(5E,7E)-TrieneAccess to the thermodynamically more stable trans-isomer, enabling further stereocontrolled modifications.

Photo- and Thermal Isomerizations of Modified Adducts

While direct studies on the photo- and thermal isomerization of the this compound itself are not extensively detailed in the literature, the behavior of the closely related previtamin D and other vitamin D derivatives provides significant insights. These compounds are known to undergo a complex series of isomerizations upon exposure to ultraviolet light or heat.

It is well-established that the triene system of vitamin D and its precursors can photoisomerize to form a mixture of products, including lumisterol (B196343) and tachysterol. news-medical.net Similarly, thermal conditions can induce reversible isomerizations. It is therefore plausible that the this compound, with its modified but still photo- and thermally-sensitive core structure, would undergo analogous transformations. These reactions could potentially lead to novel adduct isomers with altered stereochemistry at various centers, which upon removal of the SO2 group, would yield new vitamin D2 isomers. The specific nature and distribution of these products would be dependent on the reaction conditions, such as the wavelength of light and the temperature.

Regioselective Functionalization of the Adduct Skeleton

The protection of the triene system as an SO2 adduct allows for the regioselective functionalization of other parts of the Vitamin D2 molecule. This strategy is instrumental in the synthesis of a wide array of vitamin D metabolites and analogs with modified side chains or functional groups at specific positions.

Ozonolysis for Targeted Side-Chain Degradation

One of the most significant applications of the this compound is in the targeted degradation of the side chain via ozonolysis. The adduct effectively shields the sensitive triene system from oxidation by ozone, allowing for the selective cleavage of the C22-C23 double bond in the side chain.

This reaction typically involves treating the SO2 adduct with ozone at low temperatures, followed by a reductive work-up. The process results in the formation of a C-22 aldehyde or alcohol, depending on the work-up conditions. This C-22 functionalized intermediate is a versatile building block for the synthesis of a variety of vitamin D analogs with modified side chains, including the hormonally active form, 1α,25-dihydroxyvitamin D2.

ReactionReagentPosition of CleavageResulting Functional GroupKey Intermediate
OzonolysisOzone (O3)C22-C23 double bondAldehyde or AlcoholC-22 functionalized Vitamin D precursor

Specific Alkylations at C-6 and C-19 Positions

The formation of the this compound activates the C-6 and C-19 positions towards alkylation. Research on the analogous vitamin D3 SO2 adduct has demonstrated that these positions can be functionalized with regioselectivity. researchgate.net While the C-19 position is generally more sterically accessible and thus more reactive towards electrophiles, conditions can be optimized to favor alkylation at the C-6 position.

This regioselective alkylation provides a direct method for introducing substituents at these key positions of the vitamin D core, leading to the synthesis of novel analogs. For instance, the introduction of a methyl group at C-6 has been explored in the development of vitamin D analogs with modified biological activity profiles. The ability to selectively functionalize either the C-6 or C-19 position highlights the synthetic utility of the SO2 adduct in creating diverse vitamin D derivatives.

Electrophilic Fluorination and its Regioselectivity at C-19

The introduction of fluorine atoms into the vitamin D molecule can significantly alter its biological properties. The this compound serves as an excellent substrate for regioselective electrophilic fluorination, primarily at the C-19 position. The electron-rich exocyclic methylene (B1212753) group at C-19 is susceptible to attack by electrophilic fluorinating agents.

A variety of modern electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), have been successfully employed for this transformation. nih.govnih.gov The reaction proceeds with high regioselectivity for the C-19 position due to steric and electronic factors. The resulting 19-fluoro-vitamin D2 SO2 adduct can then be deprotected by heating to extrude sulfur dioxide, yielding the 19-fluorinated vitamin D2 analog. This methodology is crucial for the synthesis of potent vitamin D analogs with enhanced metabolic stability.

ReactionPositionTypical ReagentKey Feature
Electrophilic FluorinationC-19N-fluorobenzenesulfonimide (NFSI)High regioselectivity for the exocyclic methylene group.

Utility of Vitamin D2 So2 Adducts As Synthetic Intermediates

Strategic Protection of Labile Diene Systems

The conjugated diene system of Vitamin D is susceptible to various reactions, including photochemical isomerization and electrocyclic reactions. researchgate.netlibretexts.orgwikipedia.orgyoutube.com The formation of a reversible Diels-Alder adduct with sulfur dioxide effectively masks this reactivity, allowing for selective modifications elsewhere in the molecule. nih.gov This protection is crucial for multi-step syntheses, ensuring the integrity of the core Vitamin D structure.

Facilitation of Remote Functionalization Reactions

The protection of the diene system via the SO2 adduct is instrumental in facilitating functionalization at remote positions of the Vitamin D molecule, particularly on the side chain. With the diene shielded, chemists can employ a range of reactions that would otherwise interact with the unprotected diene. A prime example of this is the ozonolysis of the side chain. The Vitamin D2 SO2 adduct can undergo selective ozonolysis to cleave the side-chain double bond, leading to the formation of a key aldehyde intermediate. This intermediate is a versatile precursor for the synthesis of a variety of Vitamin D analogs with modified side chains.

Table 1: Ozonolysis of this compound

Reactant Reagents Product Application

Prevention of Unwanted Rearrangements

The triene system of Vitamin D is known to undergo thermally induced researchgate.netresearchgate.net-sigmatropic rearrangements and photochemical electrocyclic reactions, leading to the formation of various isomers such as previtamin D, tachysterol, and lumisterol (B196343). researchgate.netlibretexts.orgnih.gov These rearrangements can significantly reduce the yield of the desired product in a synthetic sequence. The formation of the SO2 adduct locks the diene in a specific conformation, thereby preventing these unwanted isomerization and rearrangement reactions. nih.gov This ensures that the desired stereochemistry and connectivity of the A-ring and the triene system are maintained throughout the synthetic route.

Synthesis of Deuterium-Labeled Vitamin D Derivatives

Deuterium-labeled Vitamin D derivatives are invaluable tools in various scientific disciplines, including clinical analysis and mechanistic studies. The this compound plays a crucial role in the synthesis of these isotopically labeled compounds.

Incorporation of Isotopes for Spectroscopic and Mechanistic Studies

The incorporation of deuterium at specific positions in the Vitamin D molecule allows for detailed spectroscopic analysis and the elucidation of reaction mechanisms. Deuterium's unique nuclear magnetic resonance (NMR) properties make it a powerful probe for studying molecular structure and dynamics. wikipedia.orgstudymind.co.ukhuji.ac.il In mechanistic studies, the kinetic isotope effect of deuterium can be used to determine the rate-limiting step of a reaction. For example, deuterium labeling has been employed to investigate the mechanism of the researchgate.netyoutube.com-sigmatropic hydrogen shift in Vitamin D type vinylallenes. researchgate.net

The synthesis of deuterium-labeled 1α-hydroxyvitamin D3 derivatives has been achieved via the SO2 adduct. nih.gov Base-catalyzed H-D exchange reactions on the SO2 adduct allow for the specific incorporation of deuterium at positions 6, 19, and 19. nih.gov The success of these labeling experiments can be confirmed using 2H NMR spectroscopy, which will show a distinct peak for the incorporated deuterium atoms. wikipedia.orgstudymind.co.ukhuji.ac.il

Construction of Complex Vitamin D Analogs and Metabolites

The strategic use of the this compound as a protected intermediate has enabled the synthesis of a wide array of complex Vitamin D analogs and metabolites, many of which have significant therapeutic potential.

Application in Calcitriol and Other Hydroxylated Analog Syntheses

The synthesis of Calcitriol (1α,25-dihydroxyvitamin D3), the hormonally active form of Vitamin D3, and other hydroxylated analogs often relies on the modification of the Vitamin D side chain. acs.orgrsc.orgnih.govgoogle.commdpi.commdpi.com The this compound is a key starting material in many of these synthetic routes. After protection of the diene system, the side chain can be elaborated or modified to introduce the desired hydroxyl groups and other functionalities. For instance, the aldehyde intermediate obtained from the ozonolysis of the this compound can be reacted with appropriate Grignard or Wittig reagents to construct the full side chain of Calcitriol and its analogs. acs.org The synthesis of 1α-hydroxyvitamin D2 has also been accomplished using a Diels-Alder adduct to protect the diene system. wikipedia.org

Table 2: Key Intermediates in the Synthesis of Hydroxylated Vitamin D Analogs

Starting Material Key Intermediate Target Molecule
Vitamin D2 This compound Calcitriol
Vitamin D2 This compound 1α-hydroxyvitamin D2

Preparation of Fluorinated Vitamin D Analogs

The protection of the vitamin D triene system as an SO2 adduct enables the regioselective introduction of fluorine atoms, a modification of significant interest for altering the biological properties of vitamin D analogs. Fluorination can influence metabolic stability and binding affinity to the vitamin D receptor (VDR).

Researchers have successfully utilized Vitamin D3-SO2 adducts for the specific fluorination at the C19 position. This transformation is achieved by treating the adduct with an electrophilic fluorinating agent. This approach has led to the successful synthesis of both (10E)- and (10Z)-19-fluoro-1α,25-dihydroxyvitamin D3. The use of the SO2 adduct is critical for directing the fluorination to the desired C19 position, preventing unwanted reactions with the diene system.

Starting MaterialKey ReagentProductPosition of FluorinationKey Finding
Vitamin D3-SO2 AdductElectrophilic Fluorinating Agent (e.g., (PhSO2)2NF)19-Fluoro-Vitamin D3 AnalogC19The SO2 adduct allows for the regioselective introduction of fluorine at the C19 position.

Stereoselective Introduction of Side-Chain Modifications

The Vitamin D-SO2 adduct is a crucial intermediate for achieving stereoselectivity in modifications to the vitamin D structure. While the primary function of the adduct is to protect the diene, this protection also allows for controlled chemical transformations elsewhere on the molecule, including the stereoselective synthesis of analogs with modified geometries and functional groups.

A significant application of this methodology is the stereoselective synthesis of (5E)- and (5Z)-vitamin D3 19-alkanoic acids from a vitamin D3-sulfur dioxide adduct. This demonstrates the utility of the SO2 adduct in controlling the stereochemistry around the triene system during the introduction of a functionalized side-chain at the C19 position. The temporary masking of the 6,7-double bond within the resulting cyclic sulfone structure of the adduct facilitates controlled modifications, leading to specific, desired stereoisomers upon removal of the sulfur dioxide.

IntermediateTransformationResulting ProductsSignificance
Vitamin D3-Sulfur Dioxide AdductIntroduction of an Alkanoic Acid at C19(5E)-Vitamin D3 19-Alkanoic Acid and (5Z)-Vitamin D3 19-Alkanoic AcidDemonstrates stereoselective synthesis and control over the triene geometry enabled by the SO2 adduct intermediate.

Advanced Analytical Methodologies for Adduct Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of the Vitamin D2 SO2 adduct. By mapping the magnetic environments of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

Proton (¹H) NMR spectroscopy is fundamental to confirming the formation of the this compound by analyzing the chemical shifts and coupling constants of the protons in the molecule. The reaction of Vitamin D2 with sulfur dioxide results in a Diels-Alder type cycloaddition, which saturates the C6-C7 and C8-C9 double bonds and forms a new heterocyclic ring containing the sulfone group. This structural change leads to significant and predictable alterations in the ¹H NMR spectrum compared to the parent Vitamin D2 molecule.

In Vitamin D2, the olefinic protons of the conjugated diene system typically appear in the downfield region of the spectrum. For instance, the H-6 and H-7 protons show characteristic signals. nih.govnih.gov Upon formation of the SO2 adduct, these signals disappear and are replaced by new signals in the upfield, aliphatic region of the spectrum, consistent with the formation of single bonds at these positions. The protons adjacent to the newly formed sulfone group (at C6 and C7) would exhibit distinct chemical shifts influenced by the electron-withdrawing nature of the SO2 group.

Furthermore, analysis of the side chain protons can confirm that this portion of the molecule remains intact during the adduction reaction. Key signals, such as the doublets for the C-21 and C-28 methyl groups, would be expected to show minimal changes in their chemical shifts. nih.gov A comparative analysis of the ¹H NMR spectrum of the adduct with that of standard Vitamin D2 allows for a definitive confirmation of the reaction's success and the adduct's core structure. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Vitamin D2 Protons (Note: These are reference values for the parent compound. Shifts for the adduct would differ significantly in the diene region.)

Proton AssignmentRepresentative Chemical Shift (ppm)Multiplicity
Me-18~0.55s
CH-7~6.03d
CH-6~6.23d
Me-21~1.02d
Me-28~0.90d
CH-22, CH-23~5.19m

This interactive table is based on published data for Vitamin D2 and serves as a reference for comparison. nih.govnih.gov

While not directly applicable to the non-fluorinated this compound, ¹⁹F NMR spectroscopy is a crucial technique for the characterization of its fluorinated derivatives. The this compound serves as a versatile intermediate for the synthesis of modified Vitamin D analogs, including those containing fluorine atoms. The introduction of fluorine can significantly alter the biological properties of the molecule.

¹⁹F NMR is an exceptionally sensitive and powerful technique due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. This allows for the clear detection and differentiation of fluorine atoms in various chemical environments within the molecule. If the this compound is used as a precursor for fluorination, ¹⁹F NMR provides unambiguous proof of the successful incorporation of fluorine. The chemical shift of the ¹⁹F signal would confirm its position on the steroid backbone or side chain, and coupling constants (e.g., ¹H-¹⁹F or ¹³C-¹⁹F coupling) would provide further structural information about neighboring atoms.

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are essential for assessing the purity of the this compound and for separating the different isomers that can be formed during the synthesis.

The cycloaddition of sulfur dioxide to the s-cis diene of Vitamin D2 can result in the formation of stereoisomers. A Spanish patent describes the formation of two adducts, designated as 6R and 6S, which can be separated chromatographically. google.com

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of the this compound. sigmaaldrich.comnih.gov Given that Vitamin D2 and its derivatives are sensitive to UV light, HPLC systems equipped with a UV detector are commonly employed, with detection wavelengths typically set around 265 nm. sigmaaldrich.comnih.gov

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often mixtures of acetonitrile, methanol, and water), is the most common mode for separating Vitamin D compounds. sigmaaldrich.com This technique is highly effective for separating the this compound from unreacted Vitamin D2, starting materials, and any side products. Moreover, HPLC has the resolution necessary to separate the different stereoisomers (e.g., 6R and 6S) of the adduct, which may exhibit slightly different retention times due to their distinct three-dimensional structures and interactions with the stationary phase. The development of a robust HPLC method is critical for isolating pure isomers for further spectroscopic characterization and subsequent synthetic steps.

Table 2: Typical HPLC Conditions for Vitamin D Analysis

ParameterCondition
ColumnReversed-Phase C18
Mobile PhaseAcetonitrile/Methanol/Water mixtures
Flow Rate~1.0 mL/min
DetectionUV at ~265 nm
Column TemperatureAmbient or controlled (e.g., 35 °C)

This interactive table summarizes common starting conditions for method development. sigmaaldrich.com

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and convenient method for monitoring the progress of the reaction to form the this compound. mdpi.comresearchgate.net It allows for the quick assessment of the consumption of the starting material (Vitamin D2) and the formation of the product (the adduct).

In a typical TLC analysis, a small aliquot of the reaction mixture is spotted onto a silica (B1680970) gel plate, which is then developed with a suitable mobile phase, often a mixture of nonpolar and moderately polar solvents like hexane (B92381) and ethyl acetate (B1210297) or chloroform (B151607) and cyclohexane. nih.gov Because the SO2 adduct is significantly more polar than the parent Vitamin D2 due to the presence of the sulfone group, it will have a lower Retention Factor (Rf) value, meaning it will travel a shorter distance up the plate. This difference in Rf values allows for easy visualization (usually under UV light) of the starting material and the product spots, providing a clear indication of the reaction's conversion. TLC can also be used to quickly screen for optimal solvent systems for subsequent purification by column chromatography.

X-ray Crystallography for Definitive Stereochemical Assignment (where applicable for derivatives)

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. While obtaining suitable crystals of the this compound itself may be challenging, this technique is invaluable for the definitive stereochemical assignment of its crystalline derivatives. researchgate.net

If a derivative of the this compound can be crystallized, X-ray diffraction analysis can provide precise information on bond lengths, bond angles, and the absolute configuration of all stereocenters. This would be the ultimate method to unequivocally distinguish between the 6R and 6S isomers formed in the cycloaddition reaction. The resulting crystal structure would offer an unambiguous depiction of the molecule's conformation in the solid state. While structures of the Vitamin D receptor in complex with various ligands have been extensively studied by X-ray crystallography, the application of this technique to synthetic intermediates like the this compound or its derivatives provides the foundational structural proof required for complex synthetic chemistry. nih.gov

Theoretical and Computational Studies on Vitamin D2 So2 Adducts

Quantum Chemical Calculations of Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of the cycloaddition reaction between Vitamin D2 and SO2. These calculations can map the potential energy surface of the reaction, identifying the transition states and intermediates, and determining the activation energies and reaction thermodynamics.

Based on studies of similar cycloaddition reactions involving dienes and SO2, the reaction proceeds through a concerted, though likely asynchronous, transition state. researchgate.net The Molecular Electron Density Theory (MEDT) is a useful framework for analyzing such reactions. researchgate.net Analysis of the SO2 molecule shows that the sulfur atom acts as an electrophilic site, which interacts with the nucleophilic carbon atoms of the diene system in Vitamin D2. researchgate.net

Table 1: Representative Energetics from a DFT Study of Butadiene-SO2 Cycloaddition Data extrapolated from a study on analogous systems to illustrate typical computational outputs. researchgate.net

Reactant SystemActivation Energy (kcal/mol)Gibbs Free Energy of Reaction (ΔG) (kcal/mol)
Buta-1,3-diene + SO214.95-7.35
Isoprene + SO212.50-8.90
2,3-Dimethylbuta-1,3-diene + SO210.44-10.45

Analysis using tools like the Electron Localization Function (ELF) and Quantum Theory of Atoms in Molecules (QTAIM) reveals the electronic reorganization during the reaction. These analyses show complex electronic shifts at the transition state, which are characterized by significant non-covalent interactions rather than the formation of full covalent bonds. researchgate.net

Molecular Dynamics Simulations of Conformational Behavior

Once the Vitamin D2 SO2 adduct is formed, its three-dimensional structure and flexibility are of interest. Molecular dynamics (MD) simulations are a computational method used to study the conformational behavior of molecules over time. An MD simulation would model the adduct in a solvated environment, simulating the interactions between the adduct and solvent molecules and tracking the molecule's movements, from bond vibrations to larger-scale conformational changes.

Computational Predictions of Stereoselectivity in Adduct Formation

The reaction between the s-cis diene of Vitamin D2 and SO2 can theoretically lead to different stereoisomers. The dienophile (SO2) can approach the diene from two different faces (alpha or beta), leading to endo or exo products. Computational chemistry is a powerful tool for predicting the stereoselectivity of such reactions.

By calculating the energies of the different transition states leading to each possible stereoisomer, researchers can predict which product will be favored. The transition state with the lower activation energy will correspond to the major product, as this pathway is kinetically preferred. DFT calculations are well-suited for this purpose. mdpi.com

Table 2: Hypothetical Transition State Energy Comparison for Stereoisomer Formation This table illustrates the type of data that would be generated from a computational study on the stereoselectivity of the Vitamin D2-SO2 reaction.

Transition StateApproach FaceRelative Energy (kcal/mol)Predicted Outcome
TS_alphaAlpha (top)+2.5Minor Product
TS_betaBeta (bottom)0.0Major Product

The calculated energy difference between the transition states allows for a quantitative prediction of the diastereomeric ratio. A significant energy difference, as hypothesized in the table above, would suggest that the reaction produces almost exclusively one stereoisomer, a common outcome for reactions involving complex natural products. mdpi.com

Future Research Directions in Vitamin D2 So2 Adduct Chemistry

Development of Green Chemistry Approaches for Adduct Synthesis

The conventional synthesis of the Vitamin D2 SO2 adduct often involves the use of chlorinated solvents such as dichloromethane (B109758) and compressed sulfur dioxide gas, which pose environmental and safety concerns. Future research is poised to develop more sustainable and safer synthetic protocols, aligning with the principles of green chemistry.

One promising avenue is the exploration of alternative solvent systems. Supercritical carbon dioxide (scCO2) has emerged as a viable green solvent for various chemical transformations, including Diels-Alder reactions. Its non-toxic, non-flammable nature, coupled with tunable solvent properties, makes it an attractive alternative to halogenated hydrocarbons. Similarly, ionic liquids (ILs), with their negligible vapor pressure and high thermal stability, offer another green solvent option. Research into the solubility and reactivity of Vitamin D2 and SO2 in these media could lead to cleaner and more efficient adduct formation processes. Bio-based solvents, derived from renewable resources, also present a sustainable alternative to traditional petrochemical-based solvents.

Another key area for green synthesis is the development of alternative methods for introducing the SO2 moiety. Instead of using hazardous compressed SO2 gas, in-situ generation of SO2 from stable, solid precursors could significantly improve the safety and handling of the reaction. Furthermore, the application of photochemical and electrochemical methods for the formation of sulfolene adducts is a burgeoning field. These techniques can often be performed under milder conditions and with greater control, potentially reducing energy consumption and by-product formation.

The principles of green chemistry can be applied to the synthesis of the this compound in several ways, as summarized in the table below.

Green Chemistry ApproachPotential Application in Adduct SynthesisAnticipated Benefits
Alternative Solvents Replacement of chlorinated solvents with supercritical CO2, ionic liquids, or bio-based solvents.Reduced toxicity, improved safety, and easier solvent recycling.
Alternative Reagents In-situ generation of SO2 from solid precursors.Elimination of the need to handle compressed, toxic gas.
Alternative Energy Sources Utilization of photochemical or electrochemical methods.Milder reaction conditions, reduced energy consumption, and potentially higher selectivity.

Exploration of Novel Reactivity and Rearrangement Pathways

The this compound is primarily viewed as a stable protecting group. However, its sulfolene core possesses latent reactivity that is yet to be fully explored. Future research can delve into uncovering novel chemical transformations of this adduct, which could open up new synthetic possibilities.

One area of interest is the investigation of the adduct's behavior under thermal and photochemical conditions. The retro-Diels-Alder reaction, leading to the extrusion of SO2 and regeneration of the diene, is a well-known thermal process. A detailed kinetic and mechanistic study of this process for the this compound could provide valuable insights for its controlled deprotection. Furthermore, photochemical stimulation could offer an alternative, milder method for the retro-reaction, potentially allowing for selective deprotection in the presence of other thermally labile groups.

Beyond simple deprotection, the potential for rearrangement reactions of the this compound is an exciting frontier. Under specific catalytic or reaction conditions, the sulfolene ring could undergo skeletal rearrangements, leading to novel steroid-like structures. Computational studies can play a crucial role in predicting the feasibility and outcomes of such rearrangement pathways, guiding experimental efforts. Additionally, the functionalization of the sulfolene ring itself, prior to deprotection, could introduce new functionalities into the Vitamin D scaffold that are not accessible through conventional methods.

Research AreaFocus of InvestigationPotential Outcomes
Thermal and Photochemical Reactivity Detailed mechanistic studies of the retro-Diels-Alder reaction.Controlled and selective deprotection strategies.
Rearrangement Pathways Exploration of skeletal rearrangements of the sulfolene adduct.Access to novel, rearranged steroidal scaffolds.
Adduct Functionalization Chemical modification of the sulfolene ring.Introduction of new functional groups into the Vitamin D molecule.

Expanding the Scope of Adducts in Scaffold-Driven Organic Synthesis

The this compound, by masking the reactive diene system, allows for the modification of the side chain. However, its potential as a versatile building block in scaffold-driven organic synthesis remains largely untapped. Future research can focus on utilizing this adduct as a starting point for the creation of diverse and complex molecular architectures.

One exciting direction is the application of the adduct in diversity-oriented synthesis (DOS). By combining the stable adduct with a variety of reaction partners and then triggering the retro-Diels-Alder reaction, a library of compounds with diverse side chains and modified A-rings could be rapidly generated. This approach would be highly valuable for the discovery of new Vitamin D analogs with unique biological activities.

Furthermore, the in-situ generation of the reactive diene from the SO2 adduct via thermal or photochemical extrusion can be coupled with subsequent reactions in a cascade or tandem fashion. For instance, the regenerated diene could immediately participate in another Diels-Alder reaction with a different dienophile, leading to the construction of complex polycyclic systems. This strategy would be a powerful tool for the efficient synthesis of novel steroid-like scaffolds that are difficult to access through other means. The this compound can thus be envisioned as a linchpin in synthetic sequences that aim to build molecular complexity from a readily available starting material.

Synthetic StrategyApplication of the this compoundPotential Products
Diversity-Oriented Synthesis Use as a stable platform for parallel synthesis followed by deprotection.Libraries of diverse Vitamin D analogs for biological screening.
Cascade Reactions In-situ generation of the diene for subsequent cycloaddition reactions.Complex polycyclic and novel steroid-like molecular scaffolds.

Q & A

Q. What analytical techniques are recommended for characterizing the chemical structure and purity of Vitamin D2 SO2 Adduct?

To confirm the molecular structure and purity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for elucidating bonding patterns and stereochemistry, Fourier-transform infrared (FTIR) spectroscopy to identify functional groups (e.g., SO2 adduct formation), and high-performance liquid chromatography (HPLC) with UV detection for purity assessment . Mass spectrometry (MS) can further validate molecular weight and adduct stability. For crystalline samples, X-ray crystallography provides definitive structural confirmation.

Q. How is this compound synthesized, and what are the critical reaction parameters?

Synthesis typically involves the reaction of Vitamin D2 with sulfur dioxide (SO2) under controlled conditions. A validated approach uses deep eutectic solvents (DESs) as reaction media, which enhance SO2 absorption and stabilize the adduct . Key parameters include temperature (optimized between 25–40°C to prevent degradation), SO2 partial pressure, and solvent selection (e.g., EmimCl-based DESs). Post-reaction purification via column chromatography or recrystallization ensures removal of unreacted precursors.

Advanced Research Questions

Q. What mechanistic insights explain the interaction between SO2 and Vitamin D2 in adduct formation?

Spectroscopic studies (e.g., FTIR and NMR) reveal that SO2 binds to the conjugated diene system of Vitamin D2, forming a stable cycloadduct. Density functional theory (DFT) simulations can model electron transfer and steric effects during adduct formation . Researchers should compare adduct stability under varying pH and oxidative conditions to assess reversibility, which has implications for biological delivery systems.

Q. How does the SO2 adduct influence the metabolic activation and receptor binding of Vitamin D2 compared to its native form?

Experimental designs should include in vitro assays using human hepatic microsomes to compare hydroxylation rates (e.g., conversion to 25-hydroxyvitamin D2) and cell-based models (e.g., HEK293 cells transfected with vitamin D receptor [VDR]) to assess transcriptional activity . Contradictory data on Vitamin D2 vs. D3 bioavailability in prior studies (e.g., Holick et al., 2008 vs. Tripkovic et al., 2012) suggest the need for head-to-head comparisons of the adduct’s pharmacokinetics .

Q. What experimental models are optimal for evaluating the therapeutic potential of this compound in disease contexts?

Preclinical studies should utilize:

  • In vivo models : Rodent studies with induced vitamin D deficiency or inflammatory conditions (e.g., colitis) to assess tissue-specific delivery and anti-inflammatory effects.
  • Ex vivo systems : Human intestinal organoids to test absorption efficiency.
  • Dose-response experiments : Compare adduct efficacy to unmodified Vitamin D2/D3, monitoring serum 25(OH)D levels and calcium homeostasis .

Q. How can researchers resolve contradictions in stability data for this compound across different storage conditions?

Methodological approaches include accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring, paired with mass spectrometry to identify degradation byproducts (e.g., SO2 release or oxidation products). Statistical tools like principal component analysis (PCA) can correlate degradation rates with environmental variables .

Methodological Guidance

Q. What statistical frameworks are suitable for analyzing dose-dependent biological responses to this compound?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50 values. For longitudinal studies, mixed-effects models account for individual variability. Meta-analyses of existing Vitamin D2/D3 data (e.g., Tripkovic et al., 2012) can benchmark adduct performance .

Q. How should researchers design controls to isolate the effects of the SO2 moiety in biological assays?

Include three control groups:

  • Native Vitamin D2 (to assess adduct-specific effects).
  • SO2-free vehicle (to rule out solvent interference).
  • A structurally analogous adduct (e.g., Vitamin D3 SO2 Adduct) for comparative mechanistic insights .

Data Interpretation and Reporting

Q. What criteria should guide the inclusion/exclusion of outlier data in this compound studies?

Apply Grubbs’ test for statistical outlier detection, but retain biological outliers (e.g., hypersensitive responders) for subgroup analysis. Transparently report all exclusions in supplementary materials to uphold reproducibility standards .

Q. How can researchers contextualize findings on this compound within broader vitamin D research?

Annotate results using systematic review frameworks (e.g., PRISMA) and align with consensus guidelines on vitamin D metabolite reporting (e.g., Hollis et al., 1981). Cross-reference with historical data on Vitamin D2 sulfation (Reeve et al., 1982) to identify novel adduct functionalities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.